An In-depth Technical Guide to the Chemical Properties of 3-(4-Nitrophenyl)-1,2,5-oxadiazole
An In-depth Technical Guide to the Chemical Properties of 3-(4-Nitrophenyl)-1,2,5-oxadiazole
A Note to the Researcher: Direct experimental data for 3-(4-Nitrophenyl)-1,2,5-oxadiazole is not extensively available in the public domain. This guide has been constructed by a Senior Application Scientist to provide a robust, predictive overview based on established principles of heterocyclic chemistry and data from structurally analogous compounds. The protocols and expected properties herein serve as a scientifically grounded starting point for the synthesis, characterization, and investigation of this compound.
Introduction: The Furazan Scaffold in Modern Chemistry
The 1,2,5-oxadiazole, commonly known as furazan, is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. While less ubiquitous in medicinal chemistry than its 1,2,4- and 1,3,4-oxadiazole isomers, the furazan ring is a unique pharmacophore and a valuable synthon in materials science.[1][2] Its derivatives are noted for a range of biological activities, including applications as carbonic anhydrase inhibitors, antibacterial agents, and vasodilators.[3][4] The incorporation of a 4-nitrophenyl substituent introduces a potent electron-withdrawing group, which is expected to significantly influence the electronic properties, reactivity, and biological profile of the molecule. Nitroaromatic compounds are a cornerstone in drug discovery, known for their roles in antimicrobial and anticancer agents, although their bioreduction can also be associated with toxicity.[5][6][7]
This guide provides a comprehensive technical overview of the predicted chemical properties, a proposed synthetic pathway, and potential applications of 3-(4-Nitrophenyl)-1,2,5-oxadiazole, designed for researchers in drug development and materials science.
Predicted Physicochemical and Spectroscopic Properties
The following properties are predicted based on data from analogous compounds and computational models. These serve as a benchmark for experimental validation.
Physicochemical Properties
| Property | Predicted Value/Information | Source/Basis for Prediction |
| Molecular Formula | C₈H₅N₃O₃ | Calculation |
| Molecular Weight | 191.14 g/mol | Calculation |
| Appearance | Expected to be a pale yellow crystalline solid | Analogy with 4-nitrobenzamidoxime and other nitrophenyl heterocycles.[8] |
| Melting Point | Likely in the range of 150-200 °C | Based on related structures; experimental verification is necessary. |
| Solubility | Expected to have low solubility in water, soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate). | General characteristics of aromatic nitro compounds. |
| pKa | The furazan ring is weakly basic (pKa ≈ -5.0).[9] | The electron-withdrawing nitro group will further decrease basicity. |
Spectroscopic Data (Predicted)
| Technique | Expected Observations | Rationale and Comparative Data |
| ¹H-NMR | Two doublets in the aromatic region (δ 8.0-8.5 ppm), integrating to 2H each, with ortho-coupling (J ≈ 8-9 Hz). A singlet for the remaining oxadiazole proton. | The 4-nitrophenyl group will create a classic AA'BB' system. The chemical shifts are deshielded due to the electron-withdrawing nature of the nitro group and the oxadiazole ring.[10] |
| ¹³C-NMR | Signals for the oxadiazole ring carbons are expected in the range of δ 150-170 ppm. Aromatic carbons will appear between δ 120-150 ppm, with the carbon attached to the nitro group being highly deshielded. | Data from related 3-aryl-1,2,4-oxadiazoles show heterocyclic carbons in this region.[11] |
| IR (KBr) | Strong absorptions at ~1520-1540 cm⁻¹ and ~1340-1360 cm⁻¹ (asymmetric and symmetric NO₂ stretching). C=N stretching of the oxadiazole ring around 1600-1650 cm⁻¹. C-O-C stretching within the 1000-1300 cm⁻¹ range.[12] | These are characteristic vibrational modes for nitroaromatic compounds and oxadiazole rings.[13] |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 191. Fragmentation may involve loss of NO₂, NO, and cleavage of the oxadiazole ring. | Based on the calculated molecular weight. |
Synthesis and Purification
The synthesis of 3-aryl-1,2,5-oxadiazoles is most commonly achieved through the cyclization of a corresponding amidoxime, which itself is derived from a nitrile.[9] The proposed synthetic pathway for 3-(4-Nitrophenyl)-1,2,5-oxadiazole is a two-step process starting from 4-nitrobenzonitrile.
Synthetic Workflow
Caption: Proposed two-step synthesis of 3-(4-Nitrophenyl)-1,2,5-oxadiazole.
Experimental Protocol
Part 1: Synthesis of 4-Nitrobenzamidoxime (Intermediate)
Causality: This step converts the nitrile functional group into an amidoxime. The use of a base is crucial to liberate free hydroxylamine from its hydrochloride salt, which then acts as the nucleophile. The reaction is typically performed under reflux to ensure a reasonable reaction rate.
-
Reagent Setup: To a solution of 4-nitrobenzonitrile (1 equivalent) in a mixture of ethanol and water (e.g., 3:1 v/v), add potassium carbonate (1.5 equivalents) and hydroxylamine hydrochloride (1.5 equivalents).
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Reduce the volume of the solvent under reduced pressure. Add cold water to precipitate the product.
-
Purification: Filter the resulting solid, wash with cold water, and dry under vacuum. The crude 4-nitrobenzamidoxime can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[8]
Part 2: Synthesis of 3-(4-Nitrophenyl)-1,2,5-oxadiazole
Causality: This is a cyclodehydration reaction. A strong dehydrating agent like thionyl chloride (SOCl₂) or polyphosphoric acid (PPA) facilitates the removal of a water molecule from the amidoxime to form the stable aromatic 1,2,5-oxadiazole ring.[9]
-
Reagent Setup: In a flask equipped with a reflux condenser and a gas trap (to capture acidic gases), suspend the 4-nitrobenzamidoxime (1 equivalent) in an excess of thionyl chloride (SOCl₂).
-
Reaction: Gently heat the mixture to reflux and maintain for 2-3 hours. The solid should dissolve as the reaction proceeds.
-
Work-up and Isolation: Carefully quench the reaction by slowly pouring the cooled mixture onto crushed ice. The product will precipitate out of the aqueous solution.
-
Purification: Filter the solid product, wash thoroughly with water until the washings are neutral, and then wash with a cold, dilute sodium bicarbonate solution. Dry the product under vacuum. Further purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.
Chemical Reactivity
The chemical reactivity of 3-(4-Nitrophenyl)-1,2,5-oxadiazole is dictated by the interplay between the electron-deficient furazan ring and the strongly electron-withdrawing 4-nitrophenyl group.
-
Electrophilic Aromatic Substitution: The furazan ring is generally unreactive towards electrophiles.[14] The 4-nitrophenyl group is also strongly deactivated towards electrophilic attack. Therefore, electrophilic substitution on either ring is predicted to be extremely difficult.
-
Nucleophilic Aromatic Substitution: While the furazan ring itself can undergo nucleophilic substitution if a suitable leaving group is present, the primary site for nucleophilic attack on this molecule is the 4-nitrophenyl ring.[14] The nitro group strongly activates the ring towards nucleophilic aromatic substitution (SNAAr), particularly at the positions ortho and para to the nitro group. However, in this case, the oxadiazole ring is at the para position, so substitution on the phenyl ring is unlikely without a leaving group present on it.
-
Reduction of the Nitro Group: The nitro group is susceptible to reduction to an amino group using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation would yield 3-(4-Aminophenyl)-1,2,5-oxadiazole, a key intermediate for further functionalization, for instance, through diazotization or acylation reactions.
-
Ring Stability: The 1,2,5-oxadiazole ring is thermally stable but can undergo cleavage under strong reducing conditions or photochemically.[14]
Potential Applications
The unique combination of the furazan heterocycle and a nitroaromatic moiety suggests potential applications in several fields.
Medicinal Chemistry
-
Antimicrobial Agents: Nitroaromatic compounds have a long history as antimicrobial agents. The mechanism often involves the enzymatic reduction of the nitro group within microbial cells to generate cytotoxic reactive nitrogen species.[6]
-
Anticancer Agents: The 1,2,5-oxadiazole scaffold has been investigated for its potential in developing anticancer therapeutics.[3][15] The nitro group can also contribute to anticancer activity, sometimes by inducing oxidative stress in cancer cells.
-
Enzyme Inhibition: The planar, electron-deficient nature of the molecule makes it a candidate for binding to enzyme active sites. Furazan derivatives have shown inhibitory activity against enzymes like indoleamine 2,3-dioxygenase.[9]
Materials Science
-
Energetic Materials: The high nitrogen content and the presence of the nitro group suggest that this compound could be investigated as a component of energetic materials.
-
Organic Electronics: Oxadiazole derivatives are known for their electron-transporting properties and are used in the construction of Organic Light-Emitting Diodes (OLEDs).[16] The electronic properties of 3-(4-Nitrophenyl)-1,2,5-oxadiazole could make it a candidate for such applications.
Conclusion
While specific experimental data for 3-(4-Nitrophenyl)-1,2,5-oxadiazole remains to be fully elucidated in the literature, this guide provides a comprehensive, scientifically-grounded framework for its synthesis, characterization, and potential utility. The proposed synthetic route is based on well-established methodologies for the formation of the 1,2,5-oxadiazole ring. The predicted physicochemical and spectroscopic properties offer a valuable baseline for researchers to validate their experimental findings. The combination of the furazan heterocycle and the 4-nitrophenyl group presents an intriguing scaffold for exploration in medicinal chemistry and materials science, warranting further investigation.
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